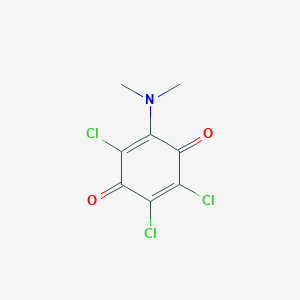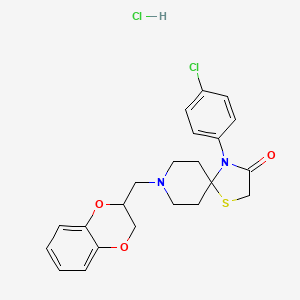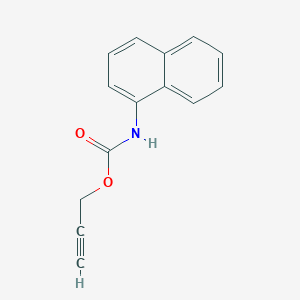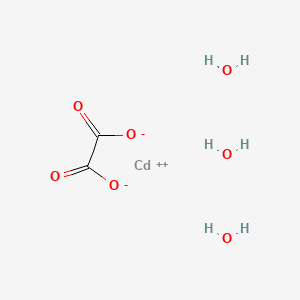
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine is a chiral aziridine compound characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and two phenyl groups. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine typically involves the reaction of a suitable precursor with a sulfonylating agent. One common method is the reaction of (2S,3S)-2,3-diphenylaziridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of aziridine synthesis can be applied. Large-scale production would likely involve optimized reaction conditions, continuous flow processes, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine can undergo various chemical reactions, including:
Nucleophilic substitution: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: The major products are ring-opened compounds with the nucleophile attached to the former aziridine carbon.
Oxidation: Sulfoxides or sulfones are the primary products.
Reduction: The major products are sulfinyl or thiol derivatives.
科学的研究の応用
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It can be used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophilic sites on proteins and enzymes, leading to covalent modifications. These interactions can alter the function of the target molecules, making the compound useful in biochemical studies and drug development.
類似化合物との比較
Similar Compounds
(2S,3S)-2,3-diphenylaziridine: Lacks the sulfonyl group, making it less reactive.
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-dimethylaziridine: Contains methyl groups instead of phenyl groups, affecting its steric and electronic properties.
Uniqueness
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine is unique due to the presence of both the sulfonyl group and the phenyl groups, which confer high reactivity and specific steric and electronic characteristics. These features make it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
CAS番号 |
17879-99-1 |
|---|---|
分子式 |
C21H19NO2S |
分子量 |
349.4 g/mol |
IUPAC名 |
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,20-21H,1H3/t20-,21-/m0/s1 |
InChIキー |
GAZMCGHPHRQBPT-SFTDATJTSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H]2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



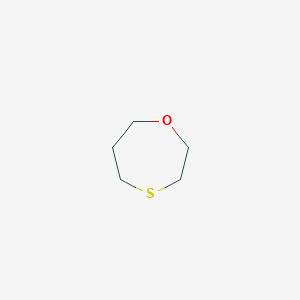
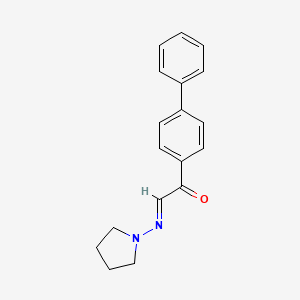
![2-Ethylidenebicyclo[2.2.2]octane](/img/structure/B14698009.png)

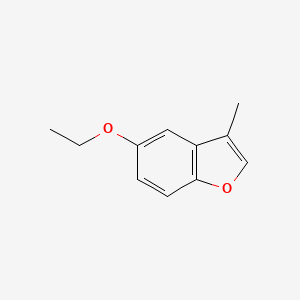
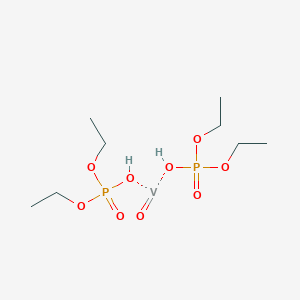
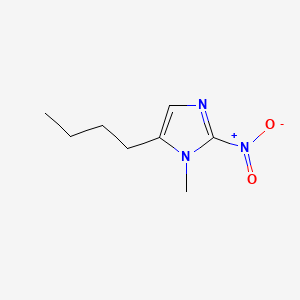
![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
